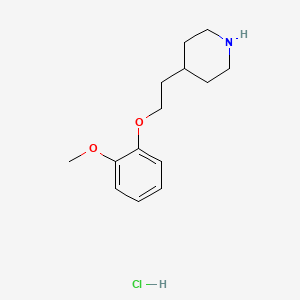

2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Description

Properties

IUPAC Name |

4-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-3-5-14(13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILOZZBKAJSYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-methoxyphenol with 2-(4-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds structurally related to 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

- Analgesic Properties : Studies have shown that this compound may possess analgesic properties, potentially offering a new avenue for pain management therapies. Its mechanism may involve interaction with opioid receptors or modulation of pain signaling pathways .

- Cognitive Enhancer : There is emerging evidence suggesting that this compound could enhance cognitive functions, particularly in conditions like Alzheimer's disease. This is hypothesized to be due to its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry reported the synthesis of various piperidine derivatives, including this compound. The compounds were tested for their ability to alleviate depressive symptoms in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting robust antidepressant activity .

Case Study 2: Analgesic Activity

In another research effort documented in Pharmacology Biochemistry and Behavior, the analgesic effects of this compound were evaluated using the hot plate test in mice. The results demonstrated a dose-dependent increase in pain threshold, indicating effective analgesic properties comparable to established pain relievers .

Potential Therapeutic Uses

- Neurological Disorders : Given its potential effects on mood and cognition, this compound may be explored for therapeutic applications in treating depression and cognitive decline associated with neurodegenerative diseases.

- Pain Management : Its analgesic properties suggest potential use in developing new pain management therapies that could reduce reliance on opioids.

- Cardiovascular Health : Preliminary studies suggest that compounds with similar structures may have beneficial effects on cardiovascular health by modulating vascular tone and reducing inflammation .

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ether Derivatives

a) 4-[2-(4-Bromo-2-Nitrophenoxy)ethyl]piperidine Hydrochloride

- Key Differences: Substituent: Bromo-nitro aromatic group vs. methoxyphenyl. Applications: Likely used in specialized organic synthesis due to electron-withdrawing substituents.

b) Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)

- Key Differences: Ester linkage (benzoate) vs. ether linkage. Impact: Ester groups are more prone to hydrolysis, affecting metabolic stability . Applications: Potential prodrug design or pharmacokinetic modulation.

c) o-Methoxy Butyryl Fentanyl Hydrochloride

Piperidine Derivatives with Varied Pharmacological Targets

a) BMY 7378 (α₁D-Adrenoceptor Antagonist)

- Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4,5]decane-7,9-dione dihydrochloride .

- Key Differences: Spirodecane-dione core and piperazine ring vs. simple piperidine-ether. Activity: Selective α₁D-adrenoceptor antagonist, used in cardiovascular research .

b) SB-269970 (5-HT₇ Receptor Antagonist)

Structural Analogues with Modified Linkages

a) Ethyl 2-Methyl-2-(4-Piperidinyl)propanoate Hydrochloride (CAS 243836-26-2)

- Key Differences :

b) 2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride (CAS 1220021-50-0)

Pharmacological and Chemical Property Comparison

Biological Activity

2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H22ClN

- Molecular Weight : 275.81 g/mol

- Melting Point : Approximately 170-172 °C

This compound features a methoxy group attached to a phenyl ring, linked to a piperidine moiety via an ethyl chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and receptors. Research indicates that this compound may exhibit:

- Dopamine Receptor Modulation : It has shown potential as a selective agonist for dopamine receptors, particularly the D3 subtype, influencing pathways related to mood regulation and reward mechanisms .

- Antidepressant-like Effects : Studies suggest that compounds with similar structures can exert antidepressant effects by modulating serotonin and norepinephrine levels in the brain .

- Antimicrobial Activity : Preliminary data indicate that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, although further investigation is needed to confirm these effects .

Biological Activity Summary Table

Case Studies and Research Findings

- Dopamine Receptor Study : A study evaluated the agonistic effects of several methoxyphenyl derivatives on dopamine receptors. The findings indicated that this compound had a significant affinity for D3 receptors, promoting β-arrestin translocation and G protein activation .

- Antimicrobial Screening : In a high-throughput screening of over 100,000 compounds, derivatives resembling this compound were identified as having promising activity against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .

- Antidepressant-Like Behavior : Animal models treated with similar piperidine-based compounds exhibited reduced depressive behaviors in forced swim tests, suggesting a potential application in treating mood disorders .

Q & A

Q. How can enantiomeric purity be assured if chiral centers are present?

- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Confirm enantiomeric excess (ee) via optical rotation or circular dichroism (CD). Synthesize via asymmetric catalysis (e.g., Sharpless epoxidation) if racemization occurs during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.